molecular formula C8H5ClN2OS B182814 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 23766-27-0

5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B182814
CAS RN: 23766-27-0
M. Wt: 212.66 g/mol
InChI Key: AKCRXJLXQXIAPA-UHFFFAOYSA-N
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Description

“5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” is a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a 2-chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached to one of the carbons .


Synthesis Analysis

While specific synthesis methods for “5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” are not available, similar compounds, such as chalcones, have been synthesized using various methods . These methods often involve the reaction of two aromatic compounds in the presence of a base .


Molecular Structure Analysis

The molecular structure of “5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” would be expected to contain an oxadiazole ring attached to a 2-chlorophenyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions of “5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” would be expected to be similar to those of other oxadiazole compounds. These compounds often undergo reactions at the nitrogen atoms of the oxadiazole ring .

Scientific Research Applications

5. Anti-depressant Molecules

  • Summary of Application: While not directly related to “5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol”, certain compounds such as ketamine and its (S)-enantiomer, esketamine, have been investigated for their immediate anti-depressant effects and have been proposed as a potential medication for depressive disorder, as well as resistant depression .
  • Results or Outcomes: Esketamine has attracted more attention due to its higher affinity for the glutamate N-methyl D-aspartate receptor .

6. Antiviral Activity of 5‑ (4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides

  • Summary of Application: Compounds similar to “5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol”, specifically 5‑ (4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, have shown antiviral activity .
  • Methods of Application: The synthesis of these compounds involves several steps, starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, cyclization, and nucleophilic attack of the amines .
  • Results or Outcomes: The bioassay tests showed that certain compounds possessed anti-tobacco mosaic virus activity .

properties

IUPAC Name

5-(2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRXJLXQXIAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354467
Record name 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

CAS RN

203268-65-9, 23766-27-0
Record name 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203268-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23766-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

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